[4-(4-Methylpiperazin-1-yl)phenyl]thiourea
Overview
Description
[4-(4-Methylpiperazin-1-yl)phenyl]thiourea is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a thiourea group attached to a phenyl ring, which is further substituted with a methylpiperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like s100b .
Biochemical Pathways
Related compounds have been found to have anti-inflammatory effects, suggesting that they may influence pathways related to inflammation .
Result of Action
Related compounds have been found to have anti-inflammatory effects, suggesting that they may reduce inflammation at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylpiperazin-1-yl)phenyl]thiourea typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylpiperazin-1-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methylpiperazin-1-yl)phenyl]methanamine
- [4-(4-Methylpiperazin-1-yl)phenyl]urea
- [4-(4-Methylpiperazin-1-yl)phenyl]sulfonamide
Uniqueness
Compared to similar compounds, [4-(4-Methylpiperazin-1-yl)phenyl]thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with other functional groups, making it a valuable scaffold for drug design and material science applications.
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-15-6-8-16(9-7-15)11-4-2-10(3-5-11)14-12(13)17/h2-5H,6-9H2,1H3,(H3,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHROBTGMPOGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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